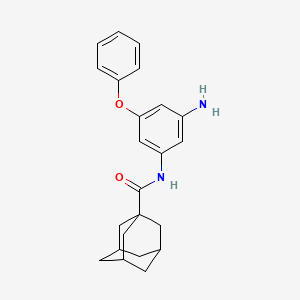![molecular formula C13H10N6S B5036074 6-[(1H-1,3-BENZODIAZOL-2-YLMETHYL)SULFANYL]-9H-PURINE](/img/structure/B5036074.png)
6-[(1H-1,3-BENZODIAZOL-2-YLMETHYL)SULFANYL]-9H-PURINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine is a compound that features a purine ring system substituted with a benzodiazole moiety via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]-9H-purine typically involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Attachment of the Sulfanyl Linkage: The benzodiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Purine: The final step involves coupling the benzodiazole-sulfanyl intermediate with a purine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position, with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, amines, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Alkylated or aminated purine derivatives.
科学的研究の応用
6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
作用機序
The mechanism of action of 6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodiazole moiety can interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 2-[(6-Methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
Uniqueness
6-[(1H-1,3-Benzodiazol-2-ylmethyl)sulfanyl]-9H-purine is unique due to its specific combination of a purine ring with a benzodiazole moiety via a sulfanyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(1H-benzimidazol-2-ylmethylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c1-2-4-9-8(3-1)18-10(19-9)5-20-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRKRFAPMWTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![(3,5-Dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5036002.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5036017.png)
![5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate](/img/structure/B5036063.png)


![(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B5036095.png)

![2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
